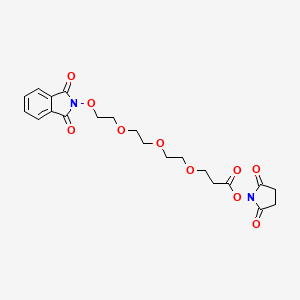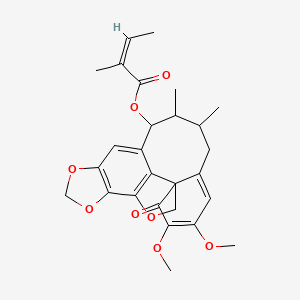
NHPI-PEG3-C2-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NHPI-PEG3-C2-NHS ester is a non-cleavable three-unit polyethylene glycol linker compound. It is primarily used in the synthesis of antibody-drug conjugates. The compound is known for its stability and effectiveness in linking molecules, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NHPI-PEG3-C2-NHS ester involves the reaction of NHPI (N-hydroxyphthalimide) with a polyethylene glycol derivative and an NHS (N-hydroxysuccinimide) ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The process requires careful control of temperature and pH to ensure the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: NHPI-PEG3-C2-NHS ester primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used in the conjugation of antibodies and other biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines, dimethyl sulfoxide, dimethylformamide.
Major Products: The primary product of the reaction is an amide-linked conjugate, which retains the functional properties of both the original molecules .
Applications De Recherche Scientifique
NHPI-PEG3-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of NHPI-PEG3-C2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. This reaction is highly specific and efficient, allowing for the precise conjugation of molecules. The polyethylene glycol linker provides flexibility and stability to the conjugated product, enhancing its functional properties .
Similar Compounds:
NHPI-PEG2-NHS ester: A similar compound with a shorter polyethylene glycol linker.
NHPI-PEG4-NHS ester: A similar compound with a longer polyethylene glycol linker.
Comparison: this compound is unique due to its three-unit polyethylene glycol linker, which provides an optimal balance of flexibility and stability. This makes it particularly suitable for applications requiring precise molecular conjugation .
Propriétés
Formule moléculaire |
C21H24N2O10 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H24N2O10/c24-17-5-6-18(25)22(17)33-19(26)7-8-29-9-10-30-11-12-31-13-14-32-23-20(27)15-3-1-2-4-16(15)21(23)28/h1-4H,5-14H2 |
Clé InChI |
OWAQXTSIBSTPOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1R,4aR,7R,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818379.png)
![2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;methane;hydrobromide](/img/structure/B10818380.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10818403.png)
![[(7R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818407.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818424.png)
![2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B10818430.png)
![(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10818442.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,14R,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818447.png)



![[(4E)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate](/img/structure/B10818467.png)
![methyl (7S)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B10818478.png)